6-(Prop-2-en-1-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Prop-2-en-1-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Prop-2-en-1-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling and processing the chemicals involved .
Chemical Reactions Analysis
Types of Reactions
6-(Prop-2-en-1-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine ring.
Substitution: Various substitution reactions can introduce different substituents onto the triazolopyrimidine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .
Scientific Research Applications
6-(Prop-2-en-1-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(Prop-2-en-1-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with tubulin in Trypanosoma brucei, leading to disruption of microtubule function and inhibition of cell division . Additionally, the compound can inhibit various enzymes and signaling pathways involved in inflammation and neurodegeneration .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its anticancer and antimicrobial activities.
Pyrazolo[1,5-a]pyrimidine: Exhibits antitrypanosomal activity and is structurally similar to nucleic bases.
1,2,4-Triazolo[1,5-a]pyridine: Used in the development of materials for OLEDs and other electronic applications.
Uniqueness
6-(Prop-2-en-1-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C8H8N4O2 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
6-prop-2-enyl-4H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione |
InChI |
InChI=1S/C8H8N4O2/c1-2-3-5-6(13)11-8-9-4-10-12(8)7(5)14/h2,4-5H,1,3H2,(H,9,10,11,13) |
InChI Key |
TZQFKHBAGPQSGP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1C(=O)NC2=NC=NN2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.